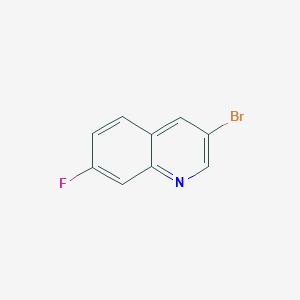
3-Bromo-7-fluoroquinoline
Vue d'ensemble
Description
3-Bromo-7-fluoroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in drug discovery. The presence of bromine and fluorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential as a pharmacophore.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromoquinoline derivatives, can be achieved through various methods. One approach involves a formal [4 + 2]-cycloaddition between N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes, which can also be applied to other quinoline derivatives using appropriate alkynes . Another method reported for the synthesis of 4-halogenated 3-fluoroquinolines, including 4-bromo-3-fluoroquinoline, is a practical and scalable 4-step route starting from 2,4-dichloro-3-fluoroquinoline with an overall yield of 81–85% . These methods are valuable for creating key building blocks for the synthesis of antibiotics and other biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline core with bromine and fluorine substituents at the 3 and 7 positions, respectively. The electronic effects of these halogens can influence the reactivity of the molecule. For instance, the synthesis of flumequine, a related antibacterial agent, involves the resolution of racemic intermediates, and the configurations were established by X-ray structures of the diastereoisomeric salts . This highlights the importance of molecular structure analysis in understanding the properties and synthesis of halogenated quinolines.
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions, including metalation/functionalization sequences. For example, 2-bromo-3-fluoroquinolines can be converted into carboxylic acids by halogen/metal permutation or by deprotonation and carboxylation, with excellent yields . The Friedländer reaction of α-haloketones is another general approach to synthesize 3-haloquinolines, including 3-bromoquinolines, which can be used under parallel synthesis conditions . These reactions are crucial for the diversification of quinoline derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the halogen substituents. Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group due to its greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, which is useful for caging biological messengers . The presence of bromine and fluorine in quinoline derivatives can also affect their solubility, fluorescence, and overall reactivity, which are important considerations in the development of new materials and drugs .
Applications De Recherche Scientifique
Synthesis and Chemical Modification
- Metalation/Functionalization : 3-Bromo-7-fluoroquinoline derivatives have been used in synthesis processes. For instance, mono- and disubstituted bromo-fluoroquinolines can be transformed into various carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation. This versatility in chemical modification demonstrates the compound's utility in synthetic chemistry (Ondi, Volle, & Schlosser, 2005).
Biomedical Applications
Antitumor Properties : Some derivatives of this compound, such as those synthesized in the study of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, show promising antitumor activities. These compounds were found to retain the antitumor activity, including apoptosis induction in cultured tumor cells and inhibition of DNA-topoisomerase I (Golubev et al., 2010).
Antiplasmodial Activity : Studies on aminoquinolines with different substituents, including bromo and fluoro, have shown activity against chloroquine-susceptible and -resistant Plasmodium falciparum, suggesting potential use in antimalarial drugs (De, Krogstad, Byers, & Krogstad, 1998).
Antimicrobial and Antibacterial Properties : Derivatives of this compound have been investigated for their antimicrobial properties. For example, compounds synthesized for this purpose demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Certain compounds also exhibited remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Imaging and Diagnostic Applications
- Medical Imaging : Some fluoro and bromo derivatives of quinoline have been evaluated as ligands for imaging studies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This demonstrates the compound's potential in the development of radioligands for medical imaging (Bennacef et al., 2004).
Synthesis of Biologically Active Compounds
- Synthesis of Bioactive Derivatives : The synthesis of novel compounds using this compound has been explored, leading to the creation of molecules with potential therapeutic benefits. These include compounds with broad-spectrum antimicrobial potency, highlighting the role of this compound as a key building block in medicinal chemistry (Desai, Rajpara, & Joshi, 2012).
Safety and Hazards
The safety information for 3-Bromo-7-fluoroquinoline indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-bromo-7-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKAJPCLUODAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744250 | |
| Record name | 3-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225366-90-5 | |
| Record name | 3-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


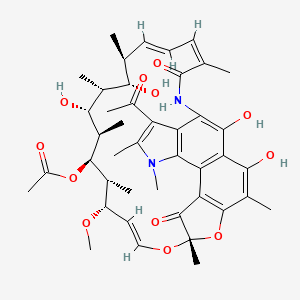
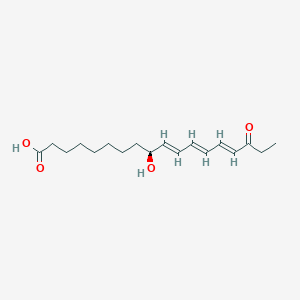


![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)


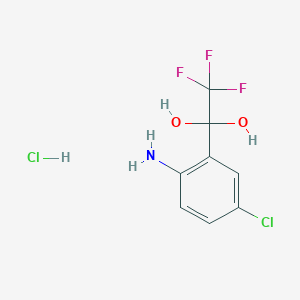

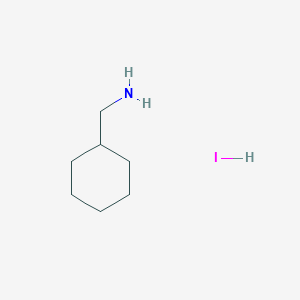
![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
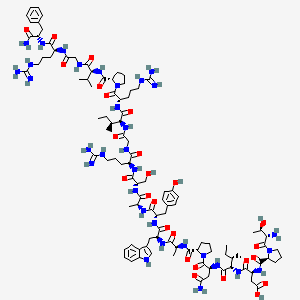
![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)